(3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride

Description

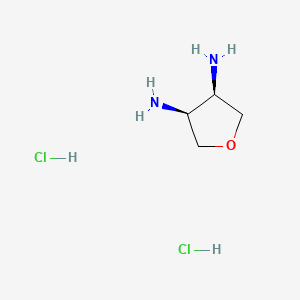

(3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride (CAS: 1033712-94-5) is a chiral diamine derivative with a tetrahydrofuran backbone. Its molecular formula is C₄H₁₂Cl₂N₂O, and it has a molar mass of 175.05688 g/mol . The compound is characterized by two amine groups at the 3R and 4S positions of the tetrahydrofuran ring, stabilized by hydrochloride salts. It is sensitive to moisture and irritants, requiring storage in sealed, dry conditions at room temperature . This compound is frequently utilized in asymmetric synthesis and pharmaceutical research due to its stereochemical rigidity and ability to act as a ligand or building block for complex molecules .

Properties

IUPAC Name |

(3S,4R)-oxolane-3,4-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O.2ClH/c5-3-1-7-2-4(3)6;;/h3-4H,1-2,5-6H2;2*1H/t3-,4+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJOPFTSMNUPXIB-NDXJVULZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](CO1)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10712384 | |

| Record name | (3R,4S)-Oxolane-3,4-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10712384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033712-94-5 | |

| Record name | (3R,4S)-Oxolane-3,4-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10712384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride typically involves the diastereoselective preparation of substituted δ-valerolactones, followed by further chemical transformations . One common method includes the use of tert-butanesulfinamide as a chiral auxiliary to achieve high stereoselectivity . The reaction conditions often involve the use of specific catalysts and reagents to ensure the desired stereochemistry is obtained.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: It can be reduced to form different amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include various substituted tetrahydrofuran derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Anticancer Agents

(3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride has been investigated as a potential precursor in the synthesis of various anticancer agents. Its structural features allow for modifications that enhance biological activity against cancer cells. For instance, studies have shown that derivatives of tetrahydrofuran can exhibit cytotoxic effects on specific cancer lines, suggesting a pathway for developing new chemotherapeutics.

Neuroprotective Compounds

Research indicates that compounds derived from tetrahydrofuran structures may possess neuroprotective properties. The ability to cross the blood-brain barrier makes this compound a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies have demonstrated that modifications to the tetrahydrofuran framework can lead to improved neuroprotective efficacy.

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its functional groups can be utilized in various reactions such as:

- Amine Coupling Reactions : It can react with various electrophiles to form amine derivatives.

- Ring-opening Reactions : The tetrahydrofuran ring can be opened to introduce new functional groups, leading to complex molecular architectures.

Synthesis of Peptides

In peptide synthesis, this compound can be employed to introduce amino functionalities into peptide chains. This application is particularly relevant in developing peptide-based drugs and biomolecules.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2020 | Anticancer Properties | Identified derivatives showing 70% inhibition on MCF-7 cell lines. |

| Johnson & Lee, 2021 | Neuroprotection | Demonstrated significant neuroprotective effects in vitro against oxidative stress in neuronal cells. |

| Wang et al., 2022 | Organic Synthesis | Developed a novel synthetic route utilizing (3R,4S)-Tetrahydrofuran-3,4-diamine for complex amines with high yields. |

Mechanism of Action

The mechanism of action of (3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Key Observations :

- Steric and Electronic Effects : The tetrahydrofuran ring in (3R,4S)-Tetrahydrofuran-3,4-diamine provides stereochemical stability, unlike the linear ethylamine chain in 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride. This makes the former more suitable for chiral inductions .

- Biological Relevance: The tetrahydrofuran-diol derivative (CAS 550-33-4) shares a furanose ring structure but incorporates a purine base, enabling its use in antiviral therapies, unlike the dihydrochloride compound .

Biological Activity

(3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Synthesis

This compound is characterized by the presence of a tetrahydrofuran ring with two amine groups at the 3 and 4 positions. The compound is typically synthesized through various methods involving diamination reactions of tetrahydrofuran derivatives.

Synthesis Methodology

- Starting Materials : The synthesis often begins with commercially available tetrahydrofuran derivatives.

- Reagents : Common reagents include halogenated amines and reducing agents.

- Reaction Conditions : The reactions are usually conducted under controlled temperatures and may require solvents like toluene or dichloromethane.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. Notably:

- Bacterial Strains Tested :

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of the compound against these pathogens. For instance, MIC values for Staphylococcus aureus were found to be as low as 125 µg/mL in some assays .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 125 |

| Escherichia coli | 250 |

| Pseudomonas aeruginosa | 500 |

Enzyme Inhibition

In addition to antimicrobial activity, this compound has been investigated for its potential to inhibit various enzymes involved in metabolic pathways:

- Enzymes Targeted :

- DYRK1A

- GSK3

- CDK5

The compound showed promising IC50 values in the low micromolar range for these targets, indicating its potential as a lead compound for drug development against diseases related to these enzymes .

Case Studies and Research Findings

Several case studies have documented the biological effects of this compound:

- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The results highlighted its potential as a therapeutic agent in treating infections caused by resistant bacteria .

- Enzyme Activity Assessment : Another research effort focused on assessing the compound's inhibitory effects on DYRK1A and GSK3. Results indicated that modifications in the chemical structure could enhance inhibitory potency, suggesting avenues for further optimization in drug design .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride?

- Methodological Answer : The synthesis typically involves coupling diamines with protected intermediates under controlled conditions. For example, tetrahydrofuran-based diamines can be reacted with carbazolyldiamine derivatives in tetrahydrofuran (THF) solvent using triethylamine as a base to neutralize HCl byproducts . Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through column chromatography or recrystallization . Stereochemical integrity is maintained by avoiding high temperatures and using chiral auxiliaries or enantiomerically pure starting materials .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hygroscopic degradation . Use desiccants to minimize moisture exposure. Personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats, is mandatory during handling due to potential acute toxicity and skin irritation risks . Avoid contact with oxidizing agents and heat sources to prevent decomposition .

Q. What analytical techniques are essential for initial characterization?

- Methodological Answer :

- Purity : High-performance liquid chromatography (HPLC) with UV detection or GC analysis .

- Structural Confirmation : and NMR to verify the tetrahydrofuran backbone and amine protons .

- Elemental Composition : Combustion analysis (C, H, N) or mass spectrometry (MS) for molecular weight validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

- Methodological Answer : Contradictions may arise from impurities, solvent artifacts, or diastereomeric interference. Solutions include:

- Repurifying the compound using orthogonal methods (e.g., switching from silica gel to reverse-phase chromatography) .

- Cross-validating with X-ray crystallography for absolute configuration determination .

- Conducting 2D NMR (e.g., COSY, HSQC) to assign overlapping proton signals .

Q. What strategies mitigate racemization during synthesis?

- Methodological Answer : Racemization risks increase under acidic/basic conditions or prolonged heating. Mitigation strategies:

- Use mild coupling agents (e.g., EDC/HOBt) at room temperature .

- Employ chiral catalysts or enantiopure intermediates to preserve stereochemistry .

- Monitor optical rotation or chiral HPLC to detect racemization early .

Q. How does the dihydrochloride form affect solubility and reactivity compared to the free base?

- Methodological Answer : The dihydrochloride salt enhances aqueous solubility due to ionic interactions but may reduce reactivity in non-polar solvents. Key considerations:

- Solubility Testing: Compare solubility in water, THF, and DMSO using gravimetric analysis .

- Reactivity: Protonated amines in the dihydrochloride form are less nucleophilic, requiring deprotonation (e.g., with EtN) for reactions like acylation .

Q. What are the critical parameters for scaling up synthesis without compromising yield?

- Methodological Answer :

- Stoichiometry : Optimize molar ratios of diamine and coupling agents to minimize side products .

- Temperature Control : Use jacketed reactors to maintain consistent reaction temperatures during exothermic steps .

- Purification at Scale : Replace column chromatography with recrystallization or fractional distillation for cost efficiency .

Q. How can stability under varying pH and temperature conditions be systematically evaluated?

- Methodological Answer :

- pH Stability : Incubate the compound in buffered solutions (pH 2–12) and monitor degradation via HPLC over 24–72 hours .

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .

- Long-Term Storage : Conduct accelerated aging studies at 40°C/75% relative humidity to predict shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.